l-Methylphenidate
Overview
Description
Methylphenidate is a potent central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder and narcolepsy. It is known for its ability to enhance focus and attention by increasing the levels of dopamine and norepinephrine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylphenidate can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with phenylacetonitrile in the presence of a base to form 2-phenyl-2-pyridylacetonitrile. This intermediate is then hydrogenated to produce 2-phenyl-2-pyridylacetamide, which is subsequently cyclized to form methylphenidate .
Industrial Production Methods: Industrial production of methylphenidate typically involves the use of palladium-catalyzed hydrogenation reactions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methylphenidate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Methylphenidate can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include ritalinic acid and ethylphenidate, which are metabolites of methylphenidate .
Scientific Research Applications
Methylphenidate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of central nervous system stimulants.
Biology: Research on methylphenidate helps in understanding the mechanisms of neurotransmitter regulation.
Medicine: It is extensively studied for its therapeutic effects in treating attention deficit hyperactivity disorder and narcolepsy.
Industry: Methylphenidate is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Methylphenidate acts by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved focus and attention. The primary molecular targets of methylphenidate are the dopamine transporter and the norepinephrine transporter .
Comparison with Similar Compounds
Amphetamine: Known for its potent stimulant effects and higher potential for abuse.
Lisdexamfetamine: A prodrug of dextroamphetamine, used for its longer duration of action.
Ethylphenidate: A close analogue of methylphenidate with similar pharmacological effects.
Methylphenidate’s unique mechanism and therapeutic profile make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
20748-11-2 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-phenyl-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 |
InChI Key |
DUGOZIWVEXMGBE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
boiling_point |
BP: 135 to 137 °C at 0.6 mm Hg |
Color/Form |
Crystals from ethanol (aqueous) |
melting_point |
74-75 °C 224 - 226 °C |
40431-62-7 | |
physical_description |
Solid |
Related CAS |
298-59-9 (hydrochloride) |
solubility |
1255mg/L Practically insoluble in water Soluble in alcohol, ethyl acetate, ether; practically insoluble in petroleum ether 1.82e-01 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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